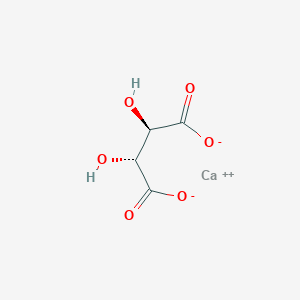
calcium;(2R,3R)-2,3-dihydroxybutanedioate
Beschreibung
calcium;(2R,3R)-2,3-dihydroxybutanedioate is a calcium salt of butanedioic acid, 2,3-dihydroxy-(2R,3R)-. This compound is known for its role in various industrial and scientific applications due to its unique chemical properties. It is often used in the food industry, pharmaceuticals, and as a reagent in chemical synthesis.
Eigenschaften
Molekularformel |
C4H4CaO6 |
|---|---|
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
calcium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI-Schlüssel |
GUPPESBEIQALOS-ZVGUSBNCSA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) typically involves the reaction of butanedioic acid, 2,3-dihydroxy-(2R,3R)- with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors where butanedioic acid, 2,3-dihydroxy-(2R,3R)- is reacted with calcium hydroxide or calcium carbonate under controlled temperature and pH conditions. The resulting solution is then filtered and the product is crystallized out.
Analyse Chemischer Reaktionen
Types of Reactions
calcium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
calcium;(2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is used in studies related to metabolic pathways and enzyme functions.
Industry: It is used in the food industry as an additive and in the production of biodegradable polymers.
Wirkmechanismus
The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and function. It can also participate in metabolic pathways, influencing the production and utilization of energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, potassium salt (1:1)
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, sodium salt (1:1)
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, ammonium salt (1:1)
Uniqueness
calcium;(2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific interaction with calcium ions, which can influence its solubility, stability, and reactivity compared to its potassium, sodium, and ammonium counterparts. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in certain pharmaceutical formulations and food additives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


